molecular formula C41H58N8O11 B1446244 H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH CAS No. 61393-34-8

H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH

Cat. No.: B1446244
CAS No.: 61393-34-8
M. Wt: 838.9 g/mol
InChI Key: UAZQITQLVQKOSW-NRQMHRBESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH is a synthetic peptide composed of the amino acids glycine, glutamic acid, phenylalanine, leucine, and D-phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid (leucine) is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid (D-phenylalanine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH: can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the phenylalanine residues, leading to the formation of quinones.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives with appropriate protecting groups for selective substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine residues can yield quinones, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH: has several applications in scientific research:

    Biochemistry: Used as a model peptide for studying protein folding and interactions.

    Pharmacology: Investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

    Materials Science: Utilized in the development of peptide-based hydrogels and nanomaterials for drug delivery and tissue engineering.

Mechanism of Action

The mechanism of action of H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH depends on its specific application. In pharmacology, it may interact with specific receptors or enzymes, modulating their activity. The peptide’s structure allows it to form specific secondary structures, such as alpha-helices or beta-sheets, which are crucial for its biological activity.

Comparison with Similar Compounds

H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH: can be compared to other peptides with similar sequences, such as:

    H-Gly-Glu-Gly-Phe-Leu-Gly-Phe-Leu-OH: Lacks the D-phenylalanine residue, which may alter its biological activity and stability.

    H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Val-OH: Substitution of leucine with valine can affect the peptide’s hydrophobicity and interaction with biological targets.

These comparisons highlight the uniqueness of This compound

Properties

IUPAC Name

(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H58N8O11/c1-24(2)17-29(38(56)44-23-35(52)47-31(20-27-13-9-6-10-14-27)40(58)49-32(41(59)60)18-25(3)4)48-39(57)30(19-26-11-7-5-8-12-26)46-34(51)22-43-37(55)28(15-16-36(53)54)45-33(50)21-42/h5-14,24-25,28-32H,15-23,42H2,1-4H3,(H,43,55)(H,44,56)(H,45,50)(H,46,51)(H,47,52)(H,48,57)(H,49,58)(H,53,54)(H,59,60)/t28-,29-,30-,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZQITQLVQKOSW-NRQMHRBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H58N8O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

838.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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